2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline
描述
The compound 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline is a heterocyclic molecule featuring a quinoxaline core linked to a pyrrolidine-carbonyl group substituted with a 1H-1,3-benzodiazole (benzimidazole) moiety. Quinoxaline derivatives are known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their electron-deficient aromatic systems and ability to engage in π-π stacking and hydrogen bonding. Structural analysis of such compounds typically employs crystallographic tools like the SHELX suite (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination .
属性
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(18-11-21-15-5-1-2-6-16(15)23-18)24-10-9-14(12-24)25-13-22-17-7-3-4-8-19(17)25/h1-8,11,13-14H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZOQZAAKOIWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the benzoimidazole and quinoxaline intermediates, which are then coupled through a pyrrolidine linker. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction could produce benzoimidazole derivatives.
科学研究应用
Chemistry
In chemistry, 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases, such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Motifs and Functional Groups
The compound’s structural uniqueness lies in its combination of quinoxaline, benzodiazole, and pyrrolidine moieties. Comparisons can be drawn to analogous heterocyclic systems in the evidence:
Key Observations :
- Electronic Properties: The quinoxaline-benzodiazole system in the target compound likely exhibits stronger π-accepting capabilities compared to triazole-based derivatives (), which are more electron-rich. This difference could influence redox behavior or ligand-metal interactions .
- Solubility and Flexibility : The pyrrolidine-carbonyl linkage may enhance solubility in polar solvents relative to the long alkyl chains in ’s triazole derivatives. However, the latter’s alkyl groups could improve lipid membrane permeability, relevant in drug design .
- Synthetic Complexity : The supramolecular grids in rely on CuAAC click chemistry for precise assembly, suggesting that similar methods could be applied to the target compound for functionalization or coordination chemistry applications .
Recommendations :
Conduct DFT calculations to compare electronic profiles with triazole/benzimidazole analogs.
Explore CuAAC click chemistry (as in ) to functionalize the quinoxaline core.
Use SHELXL () to refine the crystal structure and validate intramolecular interactions.
生物活性
The compound 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline is a synthetic derivative belonging to the quinoxaline class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C17H17N5O2
- Molecular Weight : 323.3492
- CAS Number : 2034420-39-6
- SMILES Notation : O=C(c1ccc(=O)n(n1)C)N1CCC(C1)n1cnc2c1cccc2
Anticancer Properties
Quinoxaline derivatives have been extensively studied for their anticancer potential. In a recent study, various quinoxaline compounds were synthesized and evaluated against human non-small-cell lung cancer (NSCLC) cells. Among these, the compound demonstrated significant inhibitory effects comparable to cisplatin, indicating its potential as an effective anticancer agent .
| Compound | Activity (IC50) | Cell Line |
|---|---|---|
| 5g | Comparable to cisplatin | NSCLC |
The mechanism through which this compound exhibits its anticancer effects is believed to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation. Research suggests that quinoxalines can modulate pathways such as PI3K/AKT and MAPK, which are crucial for cell survival and growth .
Inhibition of Enzymes
Recent studies highlight the compound's role as an inhibitor of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a negative regulator of the cGAS-STING pathway. This pathway is vital for immune responses against tumors. The compound exhibited substantial inhibitory activity against ENPP1 with an IC50 value in the low nanomolar range, enhancing the expression of downstream target genes involved in immune activation .
Case Study 1: In Vivo Efficacy
In murine models, treatment with the compound in combination with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of 77.7%. This underscores its potential utility in cancer immunotherapy strategies .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound possesses favorable absorption and distribution characteristics, making it a promising candidate for further development as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
